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molecular formula C25H33NO5S B1673721 L 366509 CAS No. 138382-23-7

L 366509

Cat. No. B1673721
M. Wt: 459.6 g/mol
InChI Key: XKVDTEPESVJNPJ-UHFFFAOYSA-N
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Patent
US05091387

Procedure details

(1S(1.Alpha.,2α,4.alpha))-2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester (3.8 g, 7.8 mmol) was stirred in methanol (40 ml) containing sodium hydroxide (10 ml of a 1.0M solution in water; 10 mmol) for 4.5 hrs. The mixture was evaporated to dryness in vacuo, treated with water (250 ml) and washed with ether. The aqueous layer was acidified with conc HCl and extracted with ether, and the ether layer from this extraction was dried over sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed an a silica gel column eluted with CH2Cl2 followed by 90:10:0.1:0.1 of CH2Cl2 :MeOH:HOAc:H2O. The product fractions were evaporated to dryness in vacuo, and the residue was triturated with ether and hexane and filtered to give the title compound as a solid: (mp 137.5°-139.5°).
Name
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:34])[CH2:5][C:6]1([OH:33])[CH2:11][CH:10]2[C:12]([CH3:14])([CH3:13])[C:7]1([CH2:15][S:16]([N:19]1[CH2:24][CH2:23][C:22]3([C:32]4[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=4)[CH:26]=[CH:25]3)[CH2:21][CH2:20]1)(=[O:18])=[O:17])[CH2:8][CH2:9]2)C.[OH-].[Na+]>CO.O>[OH:33][C:6]1([CH2:5][C:4]([OH:34])=[O:3])[CH2:11][CH:10]2[C:12]([CH3:13])([CH3:14])[C:7]1([CH2:15][S:16]([N:19]1[CH2:20][CH2:21][C:22]3([C:32]4[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=4)[CH:26]=[CH:25]3)[CH2:23][CH2:24]1)(=[O:17])=[O:18])[CH2:8][CH2:9]2 |f:1.2|

Inputs

Step One
Name
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-yl sulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid ethyl ester
Quantity
3.8 g
Type
reactant
Smiles
C(C)OC(CC1(C2(CCC(C1)C2(C)C)CS(=O)(=O)N2CCC1(CC2)C=CC2=CC=CC=C21)O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
treated with water (250 ml)
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether layer from this extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed an a silica gel column
WASH
Type
WASH
Details
eluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product fractions were evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether and hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
OC1(C2(CCC(C1)C2(C)C)CS(=O)(=O)N2CCC1(CC2)C=CC2=CC=CC=C21)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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